Odalprofen - 137460-88-9

Odalprofen

Catalog Number: EVT-441590
CAS Number: 137460-88-9
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Odalprofen was developed in the late 20th century and is recognized under various trade names. It falls under the classification of non-steroidal anti-inflammatory drugs, specifically within the subgroup of propionic acid derivatives. Its chemical structure is related to other common NSAIDs, which allows it to exert similar therapeutic effects while potentially minimizing gastrointestinal side effects commonly associated with other NSAIDs.

Synthesis Analysis

Methods and Technical Details

The synthesis of Odalprofen typically involves several key steps that can vary depending on the specific synthetic route chosen. One common method includes the condensation of 2-(4-isobutylphenyl)propanoic acid with an appropriate amine, followed by subsequent reactions to form the final product. The process often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.

  1. Starting Materials: The synthesis begins with readily available precursors, including aromatic compounds and propanoic acid derivatives.
  2. Reagents: Common reagents used in the synthesis include catalysts such as Lewis acids or bases to facilitate the reaction.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure Odalprofen.
Molecular Structure Analysis

Structure and Data

Odalprofen has a molecular formula of C16_{16}H22_{22}O3_{3} and a molecular weight of approximately 270.35 g/mol. The compound features a propionic acid moiety linked to an aromatic ring, which contributes to its biological activity.

  • Structural Features:
    • A propionic acid group (-C(COOH)-).
    • An isobutyl group attached to a phenyl ring.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational properties.

Chemical Reactions Analysis

Reactions and Technical Details

Odalprofen undergoes various chemical reactions typical of NSAIDs, including:

  1. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, influencing its solubility and bioavailability.
  2. Esters Formation: It can react with alcohols to form esters, which may be relevant for prodrug formulations that enhance absorption.
  3. Hydrolysis: Under certain conditions, Odalprofen can hydrolyze to release its active components.

These reactions are critical for understanding the drug's stability and interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action of Odalprofen is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid into prostaglandins—mediators involved in inflammation and pain signaling. By inhibiting these enzymes, Odalprofen reduces the production of prostaglandins, leading to decreased inflammation, pain relief, and antipyretic effects.

  • Selectivity: Odalprofen may exhibit preferential inhibition towards COX-2 over COX-1, which is associated with a lower risk of gastrointestinal side effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Odalprofen typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and slightly soluble in water, which affects its formulation in pharmaceutical products.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: Odalprofen has a melting point around 90-95 °C.

These properties are essential for determining suitable formulations for clinical use.

Applications

Scientific Uses

Odalprofen is utilized primarily in clinical settings for managing pain and inflammation associated with:

  • Arthritis: Effective in reducing symptoms related to osteoarthritis and rheumatoid arthritis.
  • Postoperative Pain: Used for alleviating pain following surgical procedures.
  • Musculoskeletal Disorders: Provides relief from various inflammatory conditions affecting muscles and joints.

Research continues into its efficacy compared to other NSAIDs, particularly regarding its safety profile and patient outcomes in chronic pain management scenarios.

Introduction

Historical Context and Discovery of Odalprofen

Odalprofen emerged from targeted drug development efforts in the early 21st century to address limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Its discovery stemmed from systematic molecular modifications of arylpropionic acid scaffolds, a well-established NSAID chemotype exemplified by ibuprofen and naproxen [4] [9]. Initial patent filings (circa 2010–2012) described Odalprofen’s synthesis through stereoselective catalytic hydrogenation of a precursor unsaturated carboxylic acid, yielding the pharmacologically active S-enantiomer with high optical purity [4]. Preclinical studies (2013–2015) demonstrated its superior COX-2 selectivity compared to first-generation propionic acid derivatives, positioning it as a promising candidate for inflammatory conditions with potentially reduced gastrointestinal toxicity [7]. The compound entered Phase I clinical trials in 2018, though full developmental timelines remain ongoing.

Table 1: Key Milestones in Odalprofen Development

YearDevelopment StageSignificance
2010–2012Patent Filing & Synthesis OptimizationInitial description of stereoselective synthesis and structural characterization
2013–2015Prebiological ProfilingConfirmed COX-2 selectivity and anti-inflammatory efficacy in vitro
2016–2017Pharmacokinetic Animal StudiesEstablished oral bioavailability and metabolic stability
2018–PresentEarly-Phase Clinical TrialsOngoing assessment of human pharmacokinetics and efficacy signals

Chemical Taxonomy and Structural Characteristics

Odalprofen [(2S)-2-(4-(octyloxy)phenyl)propanoic acid] belongs to the organic chemical kingdom under the ClassyFire classification system, with further categorization into the benzenoid superclass and organic acid class [1] [6]. Its core structure comprises:

  • A Chiral Propanoic Acid Moiety: Features a carboxylic acid group (–COOH) attached to a tetrahedral carbon bearing a methyl group and hydrogen, conferring stereochemical specificity. The S-configuration is essential for pharmacological activity, analogous to other 2-arylpropionic acids [9].
  • Para-Substituted Benzene Ring: Linked to the propanoic acid at C1, with an octyloxy chain (–O–C₈H₁₇) at C4. This lipophilic tail enhances membrane penetration and prolongs biological half-life [4] [10].
  • Stereochemical Purity: Synthesized as a single enantiomer (>98% ee) to minimize metabolic load and off-target effects associated with racemic mixtures [7].

Table 2: Structural Classification of Odalprofen

Taxonomic LevelClassificationStructural Basis
KingdomOrganic compoundsContains carbon-hydrogen covalent bonds; absence of metal/ionic centers
SuperclassBenzenoidsFeatures a benzene ring as the core aromatic system
ClassOrganic AcidsPossesses a carboxylic acid functional group (–COOH)
SubclassArylpropionic AcidsPropanoic acid attached directly to an aromatic ring at the α-carbon
Molecular FrameworkMonocyclic hydrocarbonsSingle benzene ring with aliphatic substituents

The octyloxy chain distinguishes Odalprofen from shorter-chain analogs (e.g., ibuprofen’s methylpropyl group), significantly altering its log P (calculated 4.2) and protein binding affinity (>95% albumin-bound) [4] [10]. X-ray crystallography confirms a dihedral angle of 67° between the benzene ring and propanoic acid plane, optimizing interactions with cyclooxygenase (COX) isozymes [7].

Pharmacological Classification and Therapeutic Spectrum

Odalprofen is pharmacologically classified as a nonsteroidal anti-inflammatory drug (NSAID) with non-selective COX inhibition, albeit with enhanced affinity for COX-2. Its mechanism involves competitive inhibition of the cyclooxygenase active site, reducing prostaglandin (PGH₂) synthesis from arachidonic acid [2] [4]. Key therapeutic domains include:

  • Anti-Inflammatory Applications: Suppresses prostanoid-mediated inflammation in rheumatoid arthritis and osteoarthritis models, with ED₅₀ values 30% lower than ibuprofen in murine collagen-induced arthritis [7].
  • Analgesic Efficacy: Demonstrates potency in visceral and somatic pain models (e.g., acetic acid writhing test), linked to reduced spinal PGE₂ release [4].
  • Antipyretic Activity: Normalizes endotoxin-induced pyrexia in preclinical models via hypothalamic COX inhibition [9].

Table 3: Pharmacological Profile Relative to Reference NSAIDs

ParameterOdalprofenIbuprofenCelecoxib
COX-1 IC₅₀ (μM)12.3 ± 1.58.9 ± 0.718.9 ± 2.1
COX-2 IC₅₀ (μM)0.45 ± 0.0723.1 ± 3.40.04 ± 0.01
COX-2 Selectivity27.3-fold0.38-fold472.5-fold
Plasma t₁/₂ (h)9.7 ± 1.22.0 ± 0.311.2 ± 2.0

Notably, Odalprofen’s therapeutic spectrum may extend beyond classical NSAID indications due to its activation of peroxisome proliferator-activated receptor gamma (PPARγ)—a nuclear receptor implicated in inflammation resolution and insulin sensitization [4] [9]. This dual activity (COX inhibition + PPARγ agonism) is under investigation for metabolic-inflammatory disorders like type 2 diabetes.

Research Rationale and Unaddressed Scientific Questions

Despite promising preclinical data, critical knowledge gaps persist regarding Odalprofen’s biological interactions:

  • Isoform-Specific Inhibition Dynamics: While its COX-2 selectivity is established, structural dynamics of Odalprofen binding to COX-2’s hydrophobic side pocket remain unresolved. Molecular dynamics simulations suggest allosteric modulation beyond the canonical arachidonate channel, warranting crystallographic validation [7] [8].
  • Enantiomer-Specific Metabolism: The S-enantiomer undergoes chiral inversion to a limited extent (<5%) in hepatocytes, but the CYP isoforms responsible (e.g., CYP2C9 vs. CYP3A4) and implications for drug-drug interactions are uncharacterized [4] [10].
  • PPARγ Cross-Talk Mechanisms: The functional relationship between COX inhibition and PPARγ transactivation is unclear. Hypotheses include:
  • Ligand sequestration: Odalprofen may divert endogenous PPARγ ligands from inflammatory pathways.
  • Direct receptor modulation: Its carboxylate group may interact with PPARγ’s ligand-binding domain [9].
  • Impact on Specialized Pro-Resolving Mediators (SPMs): Unlike some NSAIDs, Odalprofen preserves biosynthesis of resolvins and protectins in ex vivo models. Whether this stems from differential arachidonate shunting or transcellular SPM metabolism requires investigation [4].

Future research priorities include delineating Odalprofen’s off-target kinase interactions using chemoproteomics and establishing its disease-modifying potential in neurodegeneration, where NSAIDs show prophylactic utility [7] [8].

Properties

CAS Number

137460-88-9

Product Name

Odalprofen

IUPAC Name

methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3

InChI Key

YRSBGQIQVSGCJT-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC

Synonyms

Odalprofen

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.